5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring, which is further substituted with a thiophene-2-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a piperidine derivative that can be further functionalized.
Introduction of the Thiophene-2-ylsulfonyl Group: The thiophene-2-ylsulfonyl group is introduced via sulfonylation reactions, where thiophene is reacted with sulfonyl chloride in the presence of a base.
Coupling with Pyridine: The final step involves coupling the functionalized piperidine with a chloropyridine derivative. This is typically achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a phenyl group instead of a thiophene group.
5-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a methyl group instead of a thiophene group.
Uniqueness
The presence of the thiophene-2-ylsulfonyl group in 5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine imparts unique electronic properties and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-chloro-2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c15-11-3-4-13(16-10-11)20-12-5-7-17(8-6-12)22(18,19)14-2-1-9-21-14/h1-4,9-10,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCLXLRKTIKSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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